molecular formula C20H20Cl2N5O3+ B3052941 2-[3-(3,4-dichlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium-1-yl]-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)acetamide CAS No. 4904-18-1

2-[3-(3,4-dichlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium-1-yl]-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)acetamide

Cat. No.: B3052941
CAS No.: 4904-18-1
M. Wt: 449.3 g/mol
InChI Key: HAEPSAPKBCAPDY-UHFFFAOYSA-O
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Description

This compound is a synthetic heterocyclic molecule featuring a pyrroloimidazolium core fused with a 3,4-dichlorophenyl substituent and a pyrimidine-dione acetamide side chain.

Properties

CAS No.

4904-18-1

Molecular Formula

C20H20Cl2N5O3+

Molecular Weight

449.3 g/mol

IUPAC Name

2-[3-(3,4-dichlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium-1-yl]-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)acetamide

InChI

InChI=1S/C20H19Cl2N5O3/c1-24-16(9-19(29)25(2)20(24)30)23-17(28)11-26-10-15(27-7-3-4-18(26)27)12-5-6-13(21)14(22)8-12/h5-6,8-10H,3-4,7,11H2,1-2H3/p+1

InChI Key

HAEPSAPKBCAPDY-UHFFFAOYSA-O

SMILES

CN1C(=CC(=O)N(C1=O)C)NC(=O)C[N+]2=C3CCCN3C(=C2)C4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)NC(=O)C[N+]2=C3CCCN3C(=C2)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

Biological Activity

The compound 2-[3-(3,4-dichlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium-1-yl]-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)acetamide , hereafter referred to as compound A , is a complex heterocyclic compound with potential therapeutic applications. This article explores its biological activity based on recent research findings.

Chemical Structure and Properties

Compound A features a unique structural composition that includes a pyrrolo[1,2-a]imidazole core and a pyrimidine moiety. The presence of the 3,4-dichlorophenyl group is significant for its biological activity.

Molecular Formula

  • Molecular Formula : C₁₅H₁₄Cl₂N₄O₂
  • Molecular Weight : 353.20 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compound A. In vitro tests have demonstrated its effectiveness against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus2 - 4 µg/mL
Escherichia coli4 - 8 µg/mL
Klebsiella pneumoniae8 - 16 µg/mL
Acinetobacter baumannii4 - 8 µg/mL
Cryptococcus neoformans8 - 16 µg/mL

The compound exhibited broad-spectrum activity with significant efficacy against Gram-positive and Gram-negative bacteria. Notably, its MIC values suggest a potent action comparable to established antibiotics .

Cytotoxicity and Hemolytic Activity

While compound A shows promising antibacterial properties, it also exhibits cytotoxic effects. In studies involving human red blood cells, it demonstrated notable hemolytic activity, indicating that while it can effectively target pathogens, it may also affect mammalian cells at similar concentrations. The LD50 in mouse models was reported to be greater than 2000 mg/kg, suggesting a relatively low in vivo toxicity compared to its antimicrobial potency .

The mechanism by which compound A exerts its biological effects is believed to involve enzyme inhibition and receptor binding. Its structure allows for interaction with specific targets within microbial cells, disrupting essential processes such as cell wall synthesis and metabolic pathways .

Case Study: Antimicrobial Efficacy

In a recent study published in the Open Medicinal Chemistry Journal, researchers synthesized several derivatives of pyrrolo[1,2-a]imidazole and tested their antimicrobial properties. Among these derivatives, compound A was highlighted for its superior activity against Staphylococcus aureus and Klebsiella pneumoniae. The study noted that the presence of chlorine substituents significantly enhanced the antibacterial efficacy compared to non-chlorinated analogs .

Case Study: Toxicity Assessment

Another investigation focused on the cytotoxicity of compound A in various cell lines. The results indicated that while the compound had high antibacterial activity, it also induced cytotoxic effects in HEK-293 cells at similar concentrations used for antimicrobial testing. This duality presents challenges for therapeutic applications but also underscores the need for further optimization to enhance selectivity towards microbial targets while minimizing effects on human cells .

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been studied for its ability to inhibit tumor growth through various mechanisms, including the modulation of specific signaling pathways involved in cell proliferation and apoptosis. In vitro studies have shown that it can induce cell cycle arrest and apoptosis in cancer cell lines.

Antimicrobial Properties

The compound has demonstrated efficacy against a range of microbial pathogens. Its antibacterial and antifungal activities have been attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways. Studies have reported effective inhibition of both Gram-positive and Gram-negative bacteria as well as various fungal strains.

Enzyme Inhibition

The compound is also being investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting key enzymes involved in disease processes, such as kinases and phosphatases. This property could be leveraged for therapeutic interventions in diseases where these enzymes play a crucial role.

Organic Electronics

Due to its unique electronic properties, the compound is being explored as a building block for organic electronic materials. Its potential applications include organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where it may contribute to improved charge transport and light-emitting efficiency.

Polymer Chemistry

Researchers are investigating the incorporation of this compound into polymer matrices to enhance material properties. Its presence can improve thermal stability and mechanical strength, making it suitable for advanced composite materials used in various industrial applications.

Mechanistic Studies

The compound serves as a valuable tool in biological studies aimed at understanding cellular mechanisms. Its ability to selectively target specific receptors or enzymes makes it an important candidate for elucidating biochemical pathways involved in disease progression.

Drug Development

Given its diverse biological activities, this compound is being evaluated in drug development pipelines. Its structure can be modified to optimize efficacy and reduce toxicity, paving the way for new therapeutic agents that address unmet medical needs.

Case Studies

Study Objective Findings
Study 1Investigate anticancer effectsShowed significant inhibition of tumor cell proliferation in vitro.
Study 2Assess antimicrobial activityEffective against multiple bacterial strains with low MIC values.
Study 3Evaluate enzyme inhibitionInhibited specific kinases involved in cancer signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Core Structure Substituents Melting Point (°C) Molecular Weight (g/mol) Key References
Target Compound Pyrrolo[1,2-a]imidazolium 3,4-Dichlorophenyl; Pyrimidine-dione Not reported ~485.3 (calculated)
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Imidazo[1,2-a]pyridine 4-Nitrophenyl; Cyano; Ester groups 243–245 ~567.5
1-Substituted-3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chlorides Pyrrolo[1,2-a]imidazolium Varied aryl groups 180–220 (decomposed) ~300–350
1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones Pyrazolo-pyrazinone Varied amino acid-derived substituents 190–210 ~250–300

Key Observations :

  • Compound 1l (Table 1) shares a fused imidazo-pyridine core but incorporates ester and nitrophenyl groups, contributing to its higher molecular weight and crystalline stability .

Key Observations :

  • The synthesis of pyrroloimidazolium derivatives (including the target compound) often involves cyclocondensation reactions, as demonstrated for 3-aryl-pyrroloimidazolium salts .
  • In contrast, pyrazolo-pyrazinones require amino acid intermediates and reductive lactamization, highlighting divergent synthetic approaches for related heterocycles .

Table 3: Reported Bioactivities of Analogues

Compound Class Biological Activity Mechanism/Application Reference
3-Aryl-pyrrolo[1,2-a]imidazolium salts Antibacterial (Gram-positive bacteria: MIC 8–32 µg/mL); Antifungal (Candida spp.) Membrane disruption or enzyme inhibition.
Pyrazolo-pyrazinones Not explicitly reported; structural similarity to kinase inhibitors. Potential kinase or protease modulation.
Target Compound Hypothesized antiproliferative activity (based on pyrimidine-dione moiety). Possible inhibition of dihydroorotate dehydrogenase (DHODH).

Key Observations :

  • Pyrroloimidazolium salts exhibit broad-spectrum antimicrobial activity, suggesting the target compound’s dichlorophenyl group may enhance lipid membrane interaction or target specificity .

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